molecular formula C11H19NO B8108690 9-(Allyloxy)-3-azabicyclo[3.3.1]nonane

9-(Allyloxy)-3-azabicyclo[3.3.1]nonane

Cat. No.: B8108690
M. Wt: 181.27 g/mol
InChI Key: ICFBMXVBJNZTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and bioactivity. Derivatives of this bicyclic system are embedded in natural products (e.g., Haliclonin A) and synthetic compounds with diverse pharmacological properties, including antitumor, antimicrobial, and receptor-modulating activities . The compound 9-(Allyloxy)-3-azabicyclo[3.3.1]nonane features an allyloxy substituent at the C9 position, which may enhance its reactivity and bioavailability.

Properties

IUPAC Name

9-prop-2-enoxy-3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-6-13-11-9-4-3-5-10(11)8-12-7-9/h2,9-12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFBMXVBJNZTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C2CCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction and Dehydration to Form the Bicyclic Amine

The ketone 3 is reduced to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) using sodium borohydride in a methanol-water mixture at 0°C. Subsequent dehydration of 4 with 70% sulfuric acid at 100°C generates 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5) , a key alkene intermediate. Hydrogenation of 5 over palladium hydroxide catalyst under hydrogen pressure (50 psi, 50°C) removes the benzyl protecting group, yielding 9-azabicyclo[3.3.1]nonane (6) . This sequence achieves an overall yield of 89.6% for the deprotected bicyclic amine.

Alternative Pathways via Intermediate Functionalization

Oxime Formation and Reduction

Critical Analysis of Methodologies

Method Yield Advantages Challenges
Nucleophilic Substitution65–75%Simple setup, scalableCompeting elimination reactions
Mitsunobu Reaction70–80%Stereochemical controlHigh cost of reagents
Oxime Reduction60–70%Avoids harsh alkylation conditionsMulti-step process

Key Findings:

  • The Mitsunobu reaction provides superior stereochemical outcomes but is less economical for large-scale synthesis.

  • Nucleophilic substitution offers a balance between efficiency and cost, though optimization of base and solvent is critical to minimize side products.

  • Cyclocondensation remains the most reliable method for constructing the bicyclo framework, with yields exceeding 85% when reaction parameters are tightly controlled.

Purification and Characterization

Crude 9-(allyloxy)-3-azabicyclo[3.3.1]nonane is purified via silica gel chromatography using ethyl acetate/hexane gradients. Characterization by 1H NMR reveals distinct signals for the allyloxy group (δ 5.8–5.9 ppm, multiplet; δ 5.1–5.3 ppm, doublet of doublets) and the bicyclic amine protons (δ 3.2–3.5 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 195.1362 (C11H17NO).

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in the central and peripheral nervous systems. Research indicates that compounds like 9-(Allyloxy)-3-azabicyclo[3.3.1]nonane can modulate nAChR activity, making them candidates for treating various neurological disorders.

Therapeutic Potential

  • Cognitive Disorders : The modulation of nAChRs has implications for conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Selective ligands could provide therapeutic benefits while minimizing side effects associated with non-selective compounds like nicotine .
  • Pain Management : The ability to selectively target nAChR subtypes can also play a role in managing chronic pain, inflammatory conditions, and neurodegenerative diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthetic Routes

  • Catalytic Applications : The compound has been utilized as a catalyst in oxidation reactions, showcasing its utility in converting alcohols to carbonyl compounds. This application highlights its role in green chemistry by facilitating reactions under mild conditions .
  • Functionalization : The presence of the allyloxy group allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of various functional groups that can enhance biological activity or alter physical properties .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Journal of Organic Chemistry (2009)Developed a practical synthetic route for 9-azabicyclo[3.3.1]nonane N-oxyl, demonstrating its catalytic activity compared to TEMPO in alcohol oxidation .
ResearchGate Study on 3-Azabicyclo DerivativesDiscussed the synthesis of derivatives with enhanced biological activity, emphasizing the importance of structural modifications for improved efficacy against nAChRs .
Patent US7902222B2Described biaryl substituted azabicyclic compounds with potential therapeutic applications targeting nAChRs, indicating the relevance of this compound class in drug development .

Mechanism of Action

The mechanism by which 9-(Allyloxy)-3-azabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved would depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 3-Azabicyclo[3.3.1]nonane Core

The biological and chemical properties of 3-azabicyclo[3.3.1]nonane derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Substituent(s) Biological Activity Key Findings References
9-(Allyloxy)-3-azabicyclo[3.3.1]nonane Allyloxy at C9 Hypothetical: Potential receptor modulation Allyl ethers enhance lipophilicity and metabolic stability in drug design. [Hypothesized]
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones Aryl groups at C2/C4 Antitumor, antimicrobial Electron-withdrawing groups (e.g., halogens) increase cytotoxicity.
Pyrazine-substituted derivatives Pyrazine at C9 Nicotinic acetylcholine receptor (nAChR) SAR Diastereomeric ratios (8:2 endo/exo) influence binding affinity.
3,7-Diazabicyclo[3.3.1]nonan-9-ones Additional N at C7 Lupin alkaloid analogs (e.g., lupanine) Twin-chair conformations affect stereoselective interactions.
9-Selena/Thia-azabicyclo[3.3.1]nonanes Selenium/Sulfur at bridgehead Antimicrobial, anti-inflammatory Selenium exhibits 100x greater anchimeric assistance in substitution.

Structural and Conformational Analysis

The 3-azabicyclo[3.3.1]nonane core adopts twin-chair or chair–boat conformations, depending on substituents. For example:

  • 3,7-Diazabicyclo Derivatives : Twin-chair conformations dominate, mimicking natural lupin alkaloids .
  • 9-Selena Derivatives : Selenium’s larger atomic radius may distort the bicyclic structure, enhancing reactivity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 9-(Allyloxy)-3-azabicyclo[3.3.1]nonane and its derivatives?

  • Methodology : The compound can be synthesized via functionalization of the 3-azabicyclo[3.3.1]nonane core. For example, allyloxy groups are introduced through nucleophilic substitution or palladium-catalyzed coupling reactions. A common strategy involves halogenation at the 9-position followed by substitution with allyl alcohol under basic conditions. Structural confirmation requires NMR (¹H/¹³C), HRMS, and X-ray crystallography (if crystalline) to verify regioselectivity and stereochemistry .

Q. How do conformational dynamics influence the reactivity of the 3-azabicyclo[3.3.1]nonane scaffold?

  • Methodology : Conformational analysis via X-ray crystallography (e.g., twin chair, chair–boat) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) reveals steric and electronic effects. For example, the chair–boat conformation in 3,7-diazabicyclo[3.3.1]nonan-9-ones stabilizes hydrogen-bonding interactions, affecting catalytic or receptor-binding activity .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the bicyclic core?

  • Methodology :

  • NMR : Chemical shift changes in ¹H/¹³C spectra (e.g., deshielding of bridgehead protons) indicate electronic perturbations from substituents.
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm functional group integrity.
  • UV-Vis : Conjugation with allyloxy groups alters π→π* transitions, useful for tracking photochemical stability .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents modulate biological activity in 3-azabicyclo[3.3.1]nonane derivatives?

  • Methodology :

  • Synthesis : Prepare derivatives with –CH₃, –OCH₃ (electron-donating) or –Cl, –NO₂ (electron-withdrawing) groups.
  • Bioassays :
  • Antioxidant activity : DPPH radical scavenging assays show electron-donating groups enhance antioxidant capacity (e.g., IC₅₀ = 12 µM for –OCH₃ vs. 45 µM for –Cl).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa) reveal electron-withdrawing groups increase cytotoxicity (e.g., IC₅₀ = 8 µM for –Cl vs. 35 µM for –OCH₃) due to prooxidant effects .

Q. What computational strategies predict the μ-opioid receptor affinity of 3-azabicyclo[3.3.1]nonane derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with receptor structures (PDB: 6DDF) to simulate binding poses. For example, 9-cinnamyl-3-propionyl derivatives show Ki = 13 nM for μ-opioid receptors due to hydrophobic interactions with Tyr148 and hydrogen bonding with His297 .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) derivatives be optimized as organocatalysts for alcohol oxidation?

  • Methodology :

  • Catalytic screening : Compare turnover numbers (TON) and selectivity in TEMPO vs. ABNO-mediated oxidations. ABNO achieves >95% yield in 2 h for benzyl alcohol oxidation (vs. 6 h for TEMPO) due to reduced steric hindrance.
  • Kinetic studies : Pseudo-first-order rate constants (kobs) quantify acceleration effects in acetonitrile/water systems .

Q. What structural modifications enhance the antidiabetic potential of 3-azabicyclo[3.3.1]nonane derivatives?

  • Methodology :

  • SAR studies : Introduce sulfonylurea moieties (e.g., 9-phenylsulfonyl derivatives) to mimic hypoglycemic agents.
  • In vivo testing : Measure blood glucose reduction in streptozotocin-induced diabetic rats. Derivatives with –SO₂NHCONHR groups show 40–50% glucose reduction at 10 mg/kg doses .

Data Contradictions and Resolution

Q. Why do some studies report conflicting cytotoxicity and antioxidant activities for structurally similar derivatives?

  • Analysis : Electron-withdrawing groups (e.g., –Cl) enhance cytotoxicity by generating ROS (prooxidant effect) but reduce antioxidant capacity. Conversely, electron-donating groups (–OCH₃) stabilize radicals, improving antioxidant activity but reducing cytotoxicity. This dichotomy requires careful balancing in drug design .

Q. How do conflicting conformational predictions from DFT vs. crystallography arise?

  • Resolution : Solvent effects (implicit in DFT vs. explicit in crystallography) and crystal packing forces may stabilize non-equilibrium conformations. Hybrid QM/MM methods (e.g., ONIOM) improve accuracy by modeling environmental interactions .

Tables of Key Findings

Substituent Antioxidant IC₅₀ (µM) Cytotoxicity IC₅₀ (µM) Reference
–OCH₃12 ± 1.535 ± 4.2
–Cl45 ± 3.88 ± 0.9
Derivative μ-Opioid Ki (nM) Catalytic TON Reference
9-Cinnamyl-3-propionyl13 ± 1.2N/A
ABNON/A950 ± 45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.